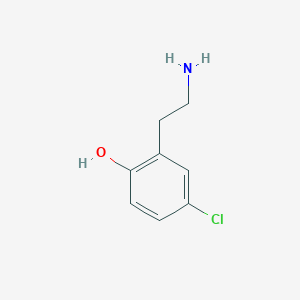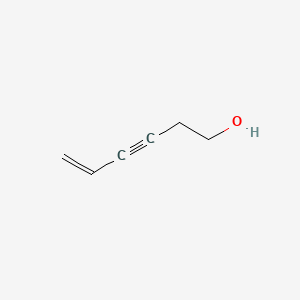
Hex-5-en-3-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-5-en-3-yn-1-ol is an organic compound with the molecular formula C₆H₈O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is notable for its unique structure, which includes both a double bond (alkene) and a triple bond (alkyne) within the same molecule. This dual functionality makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-5-en-3-yn-1-ol can be synthesized through various methods. One common approach involves the reaction of propargyl alcohol with an appropriate alkyne precursor under specific conditions. The reaction typically requires a catalyst, such as palladium or copper, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale chemical processes. These processes are designed to maximize yield and minimize costs. Industrial production methods may include continuous flow reactors and advanced catalytic systems to ensure efficient synthesis. The choice of raw materials and reaction conditions is optimized to achieve high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Hex-5-en-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to alkanes or alkenes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Various substituted alcohols
Scientific Research Applications
Hex-5-en-3-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Researchers use this compound to study enzyme-catalyzed reactions and metabolic pathways involving alkyne and alkene groups.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a building block for drug development.
Industry: this compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Hex-5-en-3-yn-1-ol involves its interaction with various molecular targets and pathways. The presence of both alkene and alkyne groups allows it to participate in a wide range of chemical reactions. These reactions can modify the structure and function of biological molecules, leading to various biological effects. The specific molecular targets and pathways depend on the context in which this compound is used, such as in enzyme-catalyzed reactions or drug development.
Comparison with Similar Compounds
Hex-5-en-3-yn-1-ol can be compared with other similar compounds, such as:
Hex-5-en-1-ol: This compound has a similar structure but lacks the triple bond, making it less reactive in certain types of chemical reactions.
Hex-3-yn-1-ol: This compound has the triple bond in a different position, which can affect its reactivity and the types of reactions it undergoes.
Pent-4-en-1-ol: This compound has a shorter carbon chain and lacks the triple bond, resulting in different chemical properties and applications.
This compound is unique due to its dual functionality, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
28916-38-3 |
|---|---|
Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
hex-5-en-3-yn-1-ol |
InChI |
InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2,7H,1,5-6H2 |
InChI Key |
WNMUESKTGKNUAM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC#CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoic acid](/img/structure/B13386133.png)
![4-O-[2-(tert-butylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-3-phenylpropyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-3-phenylpropyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-3-phenylpropyl] but-2-enedioate;1-O-methyl 4-O-[3-phenyl-2-(propan-2-ylsulfonylamino)propyl] but-2-enedioate](/img/structure/B13386139.png)
![N'-[1-Amino-1-phenylmethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B13386146.png)

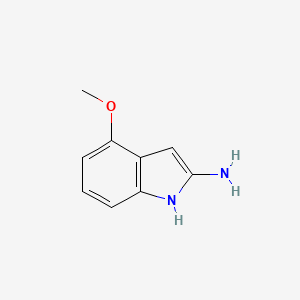

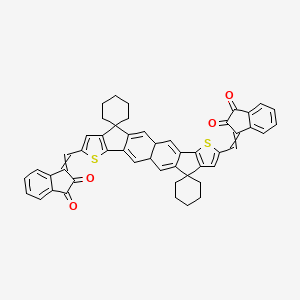
![(2S,4R)-4-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13386194.png)
![disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13386197.png)
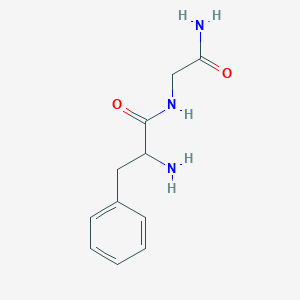
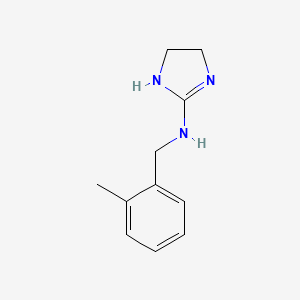
![[6,7,24,25-Tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13386213.png)
